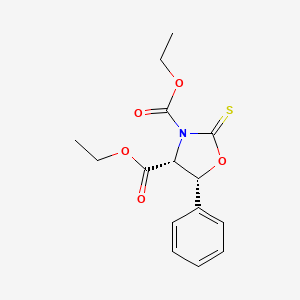![molecular formula C15H18AsN B14661578 3-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-66-2](/img/structure/B14661578.png)
3-[Ethyl(4-methylphenyl)arsanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethyl(4-methylphenyl)arsanyl]aniline is an organoarsenic compound that features an aniline group substituted with an ethyl group and a 4-methylphenyl group bonded to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethyl iodide in the presence of a base, followed by the introduction of an aniline group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like toluene or ethanol.
Catalyst/Base: Potassium carbonate or sodium hydroxide to deprotonate the aniline and facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-[Ethyl(4-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in cancer research due to the cytotoxic properties of arsenic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction can trigger apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylarsine: Lacks the ethyl and aniline groups, making it less complex.
Ethylarsine: Contains an ethyl group bonded to arsenic but lacks the aromatic ring.
Aniline: A simple aromatic amine without arsenic substitution.
Uniqueness
3-[Ethyl(4-methylphenyl)arsanyl]aniline is unique due to its combination of aniline, ethyl, and 4-methylphenyl groups bonded to arsenic
Properties
CAS No. |
51851-66-2 |
|---|---|
Molecular Formula |
C15H18AsN |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
3-[ethyl-(4-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-9-7-12(2)8-10-13)14-5-4-6-15(17)11-14/h4-11H,3,17H2,1-2H3 |
InChI Key |
DYDLVTWIZFVOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


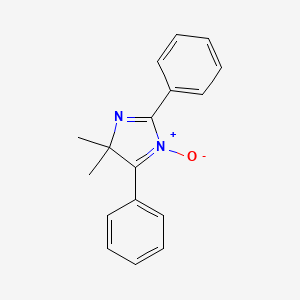
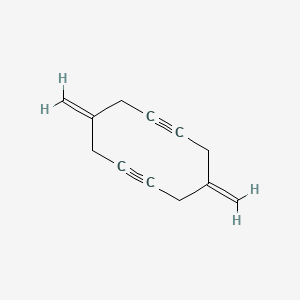
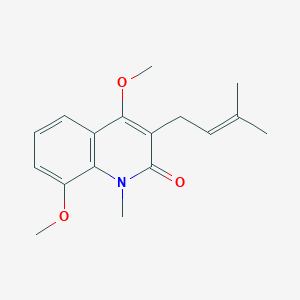
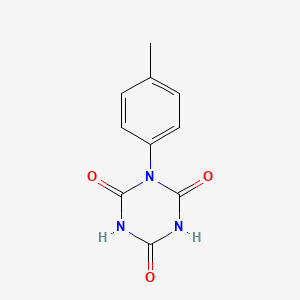
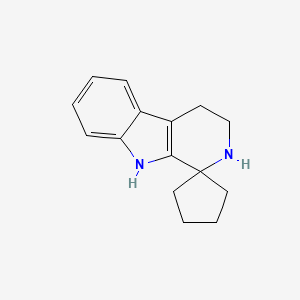
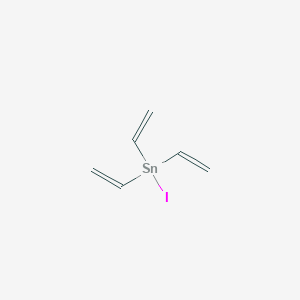
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

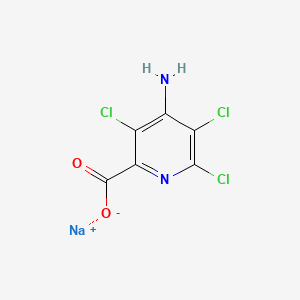
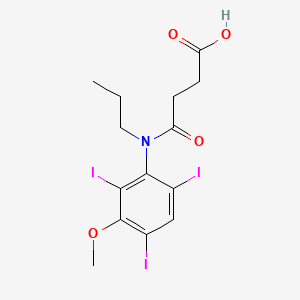

![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
